molecular formula C10H9ClN2O5 B5797299 4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid CAS No. 413604-04-3

4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid

Cat. No. B5797299
CAS RN: 413604-04-3
M. Wt: 272.64 g/mol
InChI Key: XEXUQWCOQYIGQA-UHFFFAOYSA-N
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Description

4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid, also known as N-(4-chloro-3-nitrophenyl)-2-oxo-3-butenoic acid, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have different biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid is not fully understood. However, it has been proposed that this compound acts as an irreversible inhibitor of enzymes by forming a covalent bond with the active site of the enzyme. This covalent bond is formed through the reaction of the nitro group with the thiol group of the cysteine residue in the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to inhibit the activity of various enzymes such as aldose reductase, which is involved in diabetic complications. It has also been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, this compound has been used as a fluorescent probe to study protein-ligand interactions.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid in lab experiments include its ability to inhibit the activity of various enzymes and its fluorescent properties, which make it a useful tool to study protein-ligand interactions. However, the limitations of using this compound in lab experiments include its toxicity and the need for careful handling and disposal.

Future Directions

There are many future directions for the study of 4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid. One direction is to study the mechanism of action of this compound in more detail. Another direction is to explore the potential of this compound as a therapeutic agent for diseases such as diabetes and cancer. Additionally, the use of this compound as a fluorescent probe for studying protein-ligand interactions can be further explored.

Synthesis Methods

The synthesis of 4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid can be achieved by various methods. One of the commonly used methods is the reaction of 4-chloro-3-nitroaniline and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism to form the desired product. The product can then be purified using column chromatography or recrystallization.

Scientific Research Applications

4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid has been widely used in scientific research as a tool to study various biological processes. This compound has been found to inhibit the activity of various enzymes such as aldose reductase, which is involved in diabetic complications. It has also been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, this compound has been used as a fluorescent probe to study protein-ligand interactions.

properties

IUPAC Name

4-(4-chloro-3-nitroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O5/c11-7-2-1-6(5-8(7)13(17)18)12-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXUQWCOQYIGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCC(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355007
Record name 4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

413604-04-3
Record name 4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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